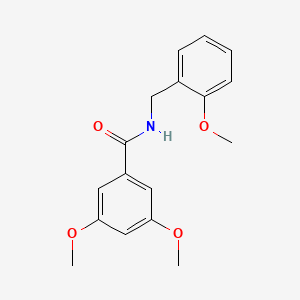![molecular formula C16H23FN2O3S B5777692 1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)
1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as DMP-777 and is known for its ability to modulate the activity of certain receptors in the brain. In
Applications De Recherche Scientifique
DMP-777 has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research involves the modulation of the activity of certain receptors in the brain, specifically the sigma-1 receptor. Studies have shown that DMP-777 has the ability to bind to the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.
Mécanisme D'action
The mechanism of action of DMP-777 involves its ability to bind to the sigma-1 receptor and modulate its activity. This receptor is involved in a variety of cellular processes, including calcium signaling, protein synthesis, and cell survival. By modulating the activity of this receptor, DMP-777 may have a neuroprotective effect and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that DMP-777 has a variety of biochemical and physiological effects. In addition to its ability to bind to the sigma-1 receptor, DMP-777 has been shown to have antioxidant properties and may protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMP-777 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its ability to modulate the activity of the sigma-1 receptor makes it a valuable tool for studying the role of this receptor in various cellular processes. However, one limitation of using DMP-777 is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving DMP-777. One area of interest is the potential therapeutic applications of this compound for the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of DMP-777 and its effects on cellular processes. Finally, the development of new synthetic methods for DMP-777 may help to reduce the cost of this compound and make it more widely available for scientific research.
Méthodes De Synthèse
The synthesis of DMP-777 involves several steps, including the reaction of 4-fluorophenylsulfonyl chloride with piperazine in the presence of a base, followed by the addition of 3,3-dimethylbutanoyl chloride. The resulting compound is then purified using column chromatography to yield DMP-777 in high purity.
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)12-15(20)18-8-10-19(11-9-18)23(21,22)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFRUOXNXHZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3,3-dimethylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

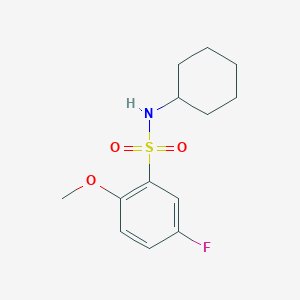

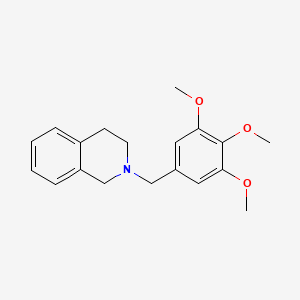
![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)
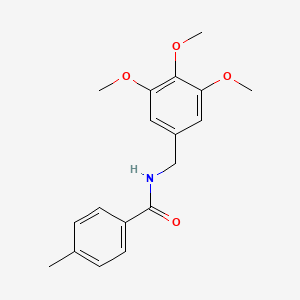
![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)
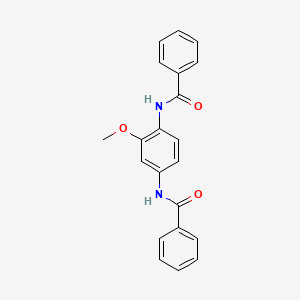

![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)
![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)

![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)
